molecular formula C17H19N3O5 B5349270 diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate

diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate

Cat. No.: B5349270
M. Wt: 345.3 g/mol
InChI Key: RJABULQFQTYHHS-UHFFFAOYSA-N
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Description

Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is a complex organic compound that features a pyrazole ring and an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with diethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The mechanism of action of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The ester groups may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-aminoisophthalate: Similar structure but lacks the pyrazole ring.

    1-Methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring but lacks the isophthalate ester groups.

    Diethyl isophthalate: Contains the isophthalate ester groups but lacks the pyrazole ring.

Uniqueness

This combination allows for versatile reactivity and the possibility of forming various derivatives with tailored properties .

Properties

IUPAC Name

diethyl 5-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-4-24-16(22)11-8-12(17(23)25-5-2)10-13(9-11)19-15(21)14-6-7-18-20(14)3/h6-10H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJABULQFQTYHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NN2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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